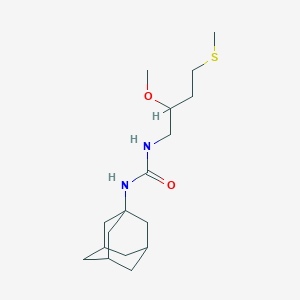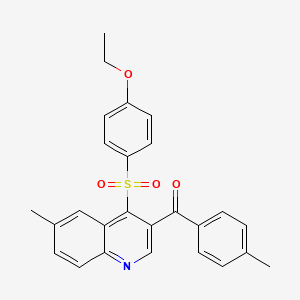
(4-((4-Ethoxyphenyl)sulfonyl)-6-methylquinolin-3-yl)(p-tolyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-((4-Ethoxyphenyl)sulfonyl)-6-methylquinolin-3-yl)(p-tolyl)methanone, also known as EMQMCM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of (4-((4-Ethoxyphenyl)sulfonyl)-6-methylquinolin-3-yl)(p-tolyl)methanone is not yet fully understood, but studies suggest that it may work by inhibiting certain enzymes and signaling pathways involved in cell growth and proliferation. In cancer cells, (4-((4-Ethoxyphenyl)sulfonyl)-6-methylquinolin-3-yl)(p-tolyl)methanone has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In addition, (4-((4-Ethoxyphenyl)sulfonyl)-6-methylquinolin-3-yl)(p-tolyl)methanone has been shown to inhibit the activity of certain signaling pathways, such as the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
Studies have shown that (4-((4-Ethoxyphenyl)sulfonyl)-6-methylquinolin-3-yl)(p-tolyl)methanone can have various biochemical and physiological effects on cells and organisms. In cancer cells, (4-((4-Ethoxyphenyl)sulfonyl)-6-methylquinolin-3-yl)(p-tolyl)methanone has been shown to induce apoptosis, inhibit cell growth and proliferation, and reduce the expression of certain genes involved in cancer progression. In addition, (4-((4-Ethoxyphenyl)sulfonyl)-6-methylquinolin-3-yl)(p-tolyl)methanone has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties.
实验室实验的优点和局限性
One advantage of using (4-((4-Ethoxyphenyl)sulfonyl)-6-methylquinolin-3-yl)(p-tolyl)methanone in lab experiments is its potential as a new and effective anticancer drug. However, there are also limitations to using (4-((4-Ethoxyphenyl)sulfonyl)-6-methylquinolin-3-yl)(p-tolyl)methanone, such as its low solubility in water and its potential toxicity to normal cells. Further studies are needed to determine the optimal dosage and delivery method for (4-((4-Ethoxyphenyl)sulfonyl)-6-methylquinolin-3-yl)(p-tolyl)methanone, as well as its potential side effects.
未来方向
There are several future directions for research on (4-((4-Ethoxyphenyl)sulfonyl)-6-methylquinolin-3-yl)(p-tolyl)methanone, including:
1. Further studies on the mechanism of action of (4-((4-Ethoxyphenyl)sulfonyl)-6-methylquinolin-3-yl)(p-tolyl)methanone, particularly its interactions with specific enzymes and signaling pathways involved in cancer progression and neurodegeneration.
2. Development of new delivery methods for (4-((4-Ethoxyphenyl)sulfonyl)-6-methylquinolin-3-yl)(p-tolyl)methanone, such as nanoparticles or liposomes, to improve its solubility and bioavailability.
3. Investigation of the potential side effects of (4-((4-Ethoxyphenyl)sulfonyl)-6-methylquinolin-3-yl)(p-tolyl)methanone, particularly its toxicity to normal cells and organs.
4. Exploration of the potential use of (4-((4-Ethoxyphenyl)sulfonyl)-6-methylquinolin-3-yl)(p-tolyl)methanone in combination with other anticancer drugs or neuroprotective agents to enhance its effectiveness.
5. Clinical trials to evaluate the safety and efficacy of (4-((4-Ethoxyphenyl)sulfonyl)-6-methylquinolin-3-yl)(p-tolyl)methanone as a new anticancer drug or neuroprotective agent.
合成方法
(4-((4-Ethoxyphenyl)sulfonyl)-6-methylquinolin-3-yl)(p-tolyl)methanone can be synthesized through a multistep reaction process, starting with the reaction between 4-bromoanisole and 2-chloroacetamide to form 4-(2-chloroacetyl)anisole. The next step involves the reaction between 4-(2-chloroacetyl)anisole and 2-ethyl-3-methylquinoline to produce 4-(2-chloroacetyl)-2-ethyl-3-methylquinoline. This intermediate compound is then reacted with p-tolylmagnesium bromide to form the final product, (4-((4-Ethoxyphenyl)sulfonyl)-6-methylquinolin-3-yl)(p-tolyl)methanone.
科学研究应用
(4-((4-Ethoxyphenyl)sulfonyl)-6-methylquinolin-3-yl)(p-tolyl)methanone has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, cancer research, and neuroscience. In medicinal chemistry, (4-((4-Ethoxyphenyl)sulfonyl)-6-methylquinolin-3-yl)(p-tolyl)methanone has been shown to exhibit antitumor activity against various cancer cell lines, making it a potential candidate for the development of new anticancer drugs. In cancer research, (4-((4-Ethoxyphenyl)sulfonyl)-6-methylquinolin-3-yl)(p-tolyl)methanone has been studied for its ability to inhibit the growth and proliferation of cancer cells, as well as its potential to induce apoptosis, or programmed cell death, in cancer cells. In neuroscience, (4-((4-Ethoxyphenyl)sulfonyl)-6-methylquinolin-3-yl)(p-tolyl)methanone has been shown to have potential as a neuroprotective agent, with studies suggesting that it may help to prevent neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
[4-(4-ethoxyphenyl)sulfonyl-6-methylquinolin-3-yl]-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4S/c1-4-31-20-10-12-21(13-11-20)32(29,30)26-22-15-18(3)7-14-24(22)27-16-23(26)25(28)19-8-5-17(2)6-9-19/h5-16H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHLPFCHGRPOCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)C4=CC=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-Ethoxyphenyl)sulfonyl)-6-methylquinolin-3-yl)(p-tolyl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[[4-(Furan-3-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2486695.png)
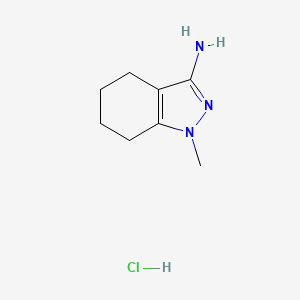
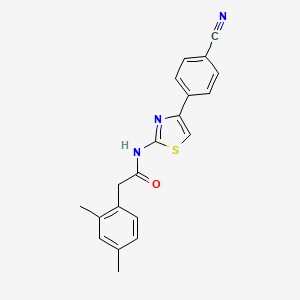
![3,5-dibromo-4-[(4-fluorophenyl)methoxy]benzoic Acid](/img/structure/B2486703.png)
![6-amino-7-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B2486705.png)
![ethyl 4-[[(E)-2-cyano-3-(2-hydroxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2486707.png)
![3-(4-(2-hydroxyethyl)piperazine-1-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2486708.png)
![5-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-3-(4-fluorophenyl)-1-methyl-1H-pyrazole](/img/structure/B2486709.png)
![(2Z)-2-[({4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}amino)methylidene]-3-oxo-N-phenylbutanamide](/img/structure/B2486713.png)
![1-Butyl-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B2486714.png)
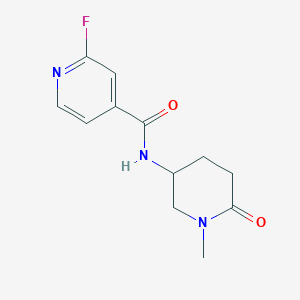
![1-(1H-Benzotriazole-1-yl)-3-[(4-methylphenyl)thio]acetone](/img/structure/B2486716.png)
